
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone is an organic compound with the molecular formula C21H14O2 It is a derivative of benzophenone, where one phenyl group is substituted with a naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone typically involves the condensation of 4-hydroxybenzophenone with 2-phenylnaphthalene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzophenone derivatives.
Reduction: Formation of 4-hydroxyphenyl alcohol derivatives.
Substitution: Formation of various substituted benzophenone derivatives.
Applications De Recherche Scientifique
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone: A similar compound with hydroxyl groups on both phenyl rings.
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A derivative with an alkyne group.
Uniqueness
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone is unique due to the presence of the naphthyl group, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
63619-97-6 |
|---|---|
Formule moléculaire |
C23H16O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)-(2-phenylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C23H16O2/c24-19-13-10-18(11-14-19)23(25)22-20-9-5-4-8-17(20)12-15-21(22)16-6-2-1-3-7-16/h1-15,24H |
Clé InChI |
HTNWXJOLAMOPLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


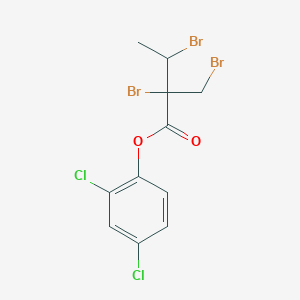
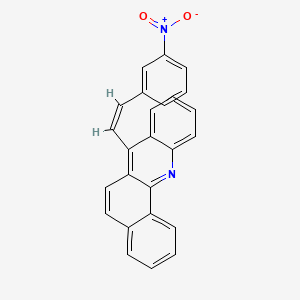


![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
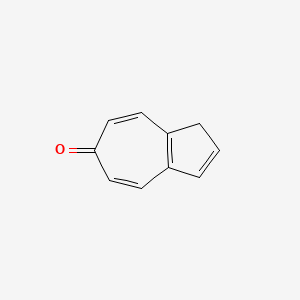
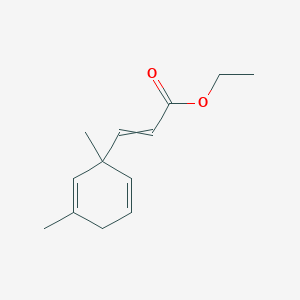
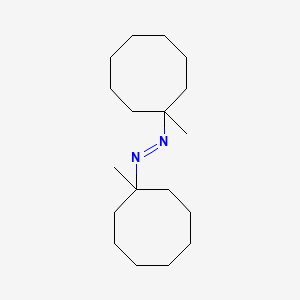


![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
